molecular formula C11H5F3N4O2S B11043645 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid

Cat. No.: B11043645
M. Wt: 314.25 g/mol
InChI Key: WLSYQHNVEBPXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is a heterocyclic compound featuring a fused triazolo-thiadiazole core substituted with a trifluoromethyl group and a benzoic acid moiety. The compound’s design is rooted in optimizing pharmacokinetic and pharmacodynamic profiles, leveraging substituent effects observed in similar derivatives .

Properties

Molecular Formula

C11H5F3N4O2S

Molecular Weight

314.25 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid

InChI

InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-2-1-3-6(4-5)8(19)20/h1-4H,(H,19,20)

InChI Key

WLSYQHNVEBPXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid involves several steps:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites. The benzoic acid moiety is particularly susceptible to oxidative modifications under controlled conditions:

Reaction Type Conditions Reagents Products
Benzoic acid oxidationAcidic aqueous medium, 60–80°CPotassium permanganate (KMnO₄)Formation of 3-[3-(trifluoromethyl)triazolo-thiadiazolyl]-5-carboxybenzoic acid via hydroxylation at the ortho position

The trifluoromethyl group remains stable under these conditions, preserving the core triazolo-thiadiazole structure.

Reduction Reactions

Selective reduction of the triazole ring’s nitrogen bonds has been achieved using hydride-based agents:

Reaction Type Conditions Reagents Products
Triazole reductionAnhydrous THF, −10°C to 25°CSodium borohydride (NaBH₄)Partial saturation of the triazole ring to form dihydrotriazolo-thiadiazole derivatives, retaining antimicrobial activity

This reaction modifies electronic properties while maintaining the thiadiazole-benzoic acid framework .

Substitution Reactions

The trifluoromethyl group and thiadiazole sulfur participate in nucleophilic substitutions:

Trifluoromethyl Group Substitution

Reaction Type Conditions Reagents Products
Nucleophilic substitutionDMF, 80°C, 6–8 hoursSodium methoxide (NaOMe)Replacement of CF₃ with methoxy group, yielding 3-methoxy-triazolo-thiadiazole derivatives

Thiadiazole Ring Modifications

Reaction Type Conditions Reagents Products
Thiol substitutionEthanol, reflux, 12 hoursThiophenol (C₆H₅SH)Substitution of thiadiazole sulfur with phenylthio groups, enhancing lipophilicity

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction Type Conditions Reagents Products
Microwave-assisted cyclizationPhosphorus oxychloride (POCl₃), 140°C, MWI4-amino-1,2,4-triazole-3-thiolsFormation of triazolo-thiadiazine derivatives via intramolecular cyclization

This method achieves 75–85% yields under optimized microwave conditions .

Acid-Base Reactions

The carboxylic acid group participates in salt formation and esterification:

Reaction Type Conditions Reagents Products
EsterificationMethanol, H₂SO₄ catalyst, refluxMethanol (CH₃OH)Methyl ester derivative with improved membrane permeability

Comparative Reactivity Insights

Key trends in reactivity:

  • Electrophilic Sites : Thiadiazole sulfur > triazole nitrogen > benzoic acid carbonyl .

  • Stability : The CF₃ group resists hydrolysis but undergoes substitution under strong bases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that 3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various tumor cell lines by interfering with cellular signaling pathways .

Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It acts as an inhibitor of key enzymes such as carbonic anhydrase and cholinesterase, which are crucial for microbial survival. This mechanism may contribute to its effectiveness against infectious agents .

Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific receptors can lead to therapeutic effects that alleviate symptoms associated with chronic inflammation .

Agrochemicals

In the field of agrochemicals, this compound is being explored for its potential as a pesticide and herbicide. Its bioactive profile allows for the development of new formulations aimed at enhancing crop protection while minimizing environmental impact. The compound's unique structural features make it suitable for creating effective agrochemical agents .

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science. It can be utilized in the synthesis of functional materials with specific electronic and optical properties. These materials are valuable in developing advanced technologies such as sensors and optoelectronic devices .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the compound's potential as a lead molecule for developing novel anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of resistant bacterial strains. The findings suggest that it could be developed into a new class of antibiotics targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid involves its interaction with various molecular targets:

The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Trifluoromethyl vs. Halogen/Nonpolar Groups
  • Trifluoromethyl Analogs : The trifluoromethyl group (-CF₃) enhances metabolic stability and electron-withdrawing effects. For instance, 6-(5-methyl-3-isoxazolyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C₈H₄F₃N₅OS, MW 275.21 g/mol) exhibits a predicted pKa of -4.85, indicating strong electronegativity .
  • Halogenated Derivatives : Compounds like 3-[6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-1H-indole (5d) rely on bromine for halogen bonding, which may improve target binding but reduce solubility compared to -CF₃ .
  • Adamantyl Derivatives : Bulky substituents (e.g., 6-adamantyl-3-aryl analogs) increase lipophilicity (logP > 4), favoring membrane permeability but limiting aqueous solubility .
Benzoic Acid vs. Heterocyclic/Aromatic Substituents
  • Benzoic Acid: Introduces a carboxylic acid group (pKa ~2.5–3.5), enhancing water solubility and enabling hydrogen bonding. Analogous compounds like 2-(3-(3-hydroxybenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzoic acid (5a–f) show improved bioavailability compared to non-ionizable derivatives .
  • Coumarin-Linked Derivatives : 3-(Coumarin-4-yl)methyl analogs exhibit fluorescence and π-π stacking interactions, useful in imaging but may reduce metabolic stability .
  • Pyridinyl/Furan Substituents : Heterocycles like pyridine or furan modulate electronic density (e.g., 3-(furan-2-yl) derivatives) but lack the ionizable group of benzoic acid, impacting solubility .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) logP Solubility Key Substituents
Target Compound C₁₂H₇F₃N₄O₂S* ~344.3 2.1–2.8 Moderate (pH-dependent) -CF₃, -C₆H₄COOH
6-(5-Methyl-3-isoxazolyl)-3-CF₃ analog C₈H₄F₃N₅OS 275.21 1.96 Low -CF₃, isoxazole
3-(3-Bromophenyl) derivative (5d) C₁₅H₈BrN₅S 370.22 3.5 Very low -Br, indole
6-Adamantyl-3-(4-fluorophenyl) C₂₀H₂₀FN₅S 405.46 4.8 Insoluble Adamantyl, -F
Coumarin-methylthio analog C₁₄H₈N₄O₂S₂ 336.37 2.5 Moderate Coumarin, -SCH₃

*Estimated based on structural similarity.

Biological Activity

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C10H6F3N5SC_{10}H_6F_3N_5S with a molecular weight of 285.25 g/mol. The compound features a triazolo-thiadiazole moiety which is known for its significant biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-thiadiazole, including those similar to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Screening : Compounds with similar structures have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. These studies demonstrated significant inhibitory effects against these pathogens .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively documented. For example:

  • Cell Line Studies : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • α-Glucosidase Inhibition : Recent research indicated that derivatives containing similar structures exhibited up to 95% inhibition against α-glucosidase, outperforming the reference drug acarbose .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability while the thiadiazole ring contributes to its pharmacological profile .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiadiazole derivatives revealed that certain compounds exhibited potent antibacterial activity against Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics . This suggests a promising avenue for developing new antibacterial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative of the compound was tested against multiple cancer cell lines and showed substantial cytotoxicity compared to conventional chemotherapeutics . This highlights the potential for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazide derivatives. For example:
  • Step 1 : React 2-fluorobenzohydrazide with carbon disulfide in ethanol containing potassium hydroxide to form potassium dithiocarbazinate .
  • Step 2 : Cyclize the intermediate with hydrazine hydrate under reflux to yield 4-amino-5-aryl-1,2,4-triazole-3-thiol .
  • Step 3 : Condense the triazole-thiol with carboxylic acids (e.g., benzoic acid derivatives) using phosphorus oxychloride as a cyclizing agent .
  • Key Considerations : Purification via recrystallization (ethanol/water) and characterization by HPLC (>95% purity) are critical .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR and IR Spectroscopy : Confirm functional groups (e.g., trifluoromethyl, benzoic acid) and aromatic proton environments .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) for structural validation .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity against fungal targets?

  • Methodological Answer :
  • Antifungal Assays : Use in vitro models (e.g., Candida albicans, Aspergillus fumigatus) with broth microdilution methods. Measure EC50 values (e.g., 7.28–42.49 μM for related triazolo-thiadiazoles) .
  • Enzyme Inhibition : Target fungal lanosterol 14α-demethylase (CYP51) via molecular docking (PDB: 3LD6) and validate with enzymatic assays .
  • Table 1 : Example EC50 Data for Analogous Compounds
Fungal StrainEC50 (μM)Reference
Pellicularia sasakii7.28
Alternaria solani42.49

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤1%) .
  • Purity Verification : Re-examine compound purity via HPLC and mass spectrometry to rule out impurities .
  • Structural Confirmation : Use X-ray crystallography to confirm stereochemistry and substituent positioning, which may affect activity .

Q. What computational strategies predict the compound’s interaction with target enzymes like heparanase or p38 MAP kinase?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to heparanase (PDB: 5E9B) or p38 MAP kinase (PDB: 1KV2). Focus on key residues (e.g., Lys159 in heparanase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
  • Table 2 : Example Docking Scores for Heparanase Inhibitors
CompoundIC50 (μg/mL)Docking Score (kcal/mol)
4-CMI3.0-9.8
4-MDI12.0-7.5

Q. How does modifying substituents on the triazolo-thiadiazole core enhance pharmacological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Trifluoromethyl or nitro groups improve heparanase inhibition (IC50 reduced from 12 to 3 μg/mL) by enhancing electrophilic interactions .
  • Aromatic Substituents : Fluorophenyl or p-tolyl groups increase antifungal activity via hydrophobic interactions with CYP51 .
  • Synthetic Strategy : Optimize substituents using parallel synthesis (e.g., Ullmann coupling for aryl groups) .

Q. What are the key challenges in synthesizing triazolo-thiadiazole derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Challenge 1 : Low yields in cyclization steps due to side reactions.
    Solution : Use high-pressure reactors or microwave-assisted synthesis to accelerate reactions .
  • Challenge 2 : Poor solubility of intermediates.
    Solution : Employ polar aprotic solvents (e.g., DMF) or sonication .
  • Challenge 3 : Isomer formation during heterocycle closure.
    Solution : Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of triazole-thiol to carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.